1-Chloro-4-(4-chlorophenyl)phthalazine is a chemical compound with the molecular formula . It is a derivative of phthalazine, characterized by the presence of chlorine atoms at the 1 and 4 positions of the phthalazine ring and a chlorophenyl group at the 4 position. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression .
This compound can be classified under heterocyclic compounds, specifically as a substituted phthalazine derivative. Phthalazines are bicyclic compounds that contain a fused benzene and pyrazine ring, and their derivatives are often explored for various biological activities. The synthesis and properties of 1-Chloro-4-(4-chlorophenyl)phthalazine have been documented in various chemical databases and scientific literature .
The synthesis of 1-Chloro-4-(4-chlorophenyl)phthalazine typically involves a multi-step process:
These methods can be optimized for industrial production, often utilizing continuous flow reactors to enhance efficiency and yield. Advanced purification techniques such as high-performance liquid chromatography may also be employed to ensure product purity.
The molecular structure of 1-Chloro-4-(4-chlorophenyl)phthalazine features a phthalazine core with two chlorine substituents and a chlorophenyl group. The structural formula can be represented as follows:
The InChI key for this compound is SKUNXRMKTUJMLK-UHFFFAOYSA-N, which allows for easy identification in chemical databases .
1-Chloro-4-(4-chlorophenyl)phthalazine undergoes various chemical reactions, including:
The specific reagents and conditions used for these reactions vary; for instance, substitution reactions may utilize polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
The mechanism of action for 1-Chloro-4-(4-chlorophenyl)phthalazine primarily involves its interaction with VEGFR-2. By inhibiting this receptor, the compound disrupts angiogenesis, which is crucial for tumor growth and metastasis. This interaction has been supported by studies showing significant binding affinity to key amino acids within the receptor's active site, indicating potential therapeutic effects against cancer .
The physical properties of 1-Chloro-4-(4-chlorophenyl)phthalazine include:
The chemical properties include:
These properties make it suitable for various applications in both laboratory and industrial settings .
1-Chloro-4-(4-chlorophenyl)phthalazine has several promising applications:
Research continues into its biological interactions and therapeutic applications, particularly regarding its efficacy against various cancers .
1-Chloro-4-(4-chlorophenyl)phthalazine serves as a pivotal synthetic intermediate for anticancer agents, synthesized through sequential transformations starting from phthalic anhydride derivatives. The primary route involves cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate (85-100°C, 4-6 hours), yielding 4-(4-chlorophenyl)phthalazin-1(2H)-one with >80% efficiency [3]. Subsequent chlorination employs phosphorous oxychloride (POCl₃) under reflux conditions (3-5 hours), achieving near-quantitative conversion to the title compound [3]. Alternative pathways utilize 1,4-dichlorophthalazine intermediates, where selective nucleophilic displacement at C1 with 4-chloroaniline occurs in tetrahydrofuran (THF) at 60°C, though this method suffers from lower regioselectivity [7] [9]. Gabriel’s classical synthesis (1893) involving tetrachloro-o-xylene and hydrazine hydrate remains historically significant but is obsolete due to harsh conditions (150°C) and byproduct formation [7].
Table 1: Comparative Analysis of Synthetic Routes to 1-Chloro-4-(4-chlorophenyl)phthalazine
Starting Material | Reagents/Conditions | Key Intermediate | Yield (%) | Reference |
---|---|---|---|---|
2-(4-Chlorobenzoyl)benzoic acid | Hydrazine hydrate, 85-100°C, 4h | 4-(4-Chlorophenyl)phthalazin-1(2H)-one | 82 | [1][3] |
4-(4-Chlorophenyl)phthalazin-1(2H)-one | POCl₃, reflux, 4h | 1-Chloro-4-(4-chlorophenyl)phthalazine | 95 | [1][3] |
1,4-Dichlorophthalazine | 4-Chloroaniline, THF, 60°C, 1h | - | 60 | [7][9] |
The chlorine atom at C1 of 1-chloro-4-(4-chlorophenyl)phthalazine enables strategic bioisosteric replacements to optimize drug-likeness and target affinity. Key modifications include:
These modifications adhere to VEGFR-2 inhibitor pharmacophore requirements:
Conventional synthesis faces limitations in reaction efficiency and isomer purity, particularly in controlling the phthalazin-1-ol/phthalazin-1-one equilibrium. Microwave irradiation (300-500 W) reduces reaction times from hours to minutes while improving yields:
Table 2: Green Synthesis Metrics for Phthalazine Derivatives
Method | Catalyst/Solvent | Time | Yield (%) | Environmental Impact |
---|---|---|---|---|
Conventional Reflux | POCl₃/CH₂Cl₂ | 4-6 h | 82 | High waste generation |
Microwave-Assisted | p-TSA, solvent-free | 2 min | 91 | Solvent-free, low E-factor |
Calix[4]arene-Catalyzed | p-Sulfonic acid calix[4]arene, ethyl lactate | 10 min | 94 | Biodegradable solvent |
1-Chloro-4-(4-chlorophenyl)phthalazine’s versatility is demonstrated in synthesizing clinical candidate analogs and potent preclinical inhibitors:
Table 3: VEGFR-2 Inhibitory Activity of Key Derivatives from 1-Chloro-4-(4-chlorophenyl)phthalazine
Derivative | Modification | VEGFR-2 IC₅₀ (μM) | Cancer Cell IC₅₀ (μM) |
---|---|---|---|
2g | Nicotinohydrazide hydrazone | 0.148 | 0.12–0.15 (HepG2/MCF-7) |
4a | Urea-linked | 0.196 | 0.09–0.18 (HepG2/MCF-7) |
4b | Thiourea-linked | 0.09 | 0.06 (MCF-7) |
Sorafenib | Reference | 0.059 | 0.03–0.05 (HepG2/MCF-7) |
Synthetic Efficiency Impact: The chloro substituent enables late-stage diversification, allowing parallel synthesis of 50+ analogs for SAR studies. MD simulations (100 ns) confirm derivatives like 2g form stable complexes with VEGFR-2 (RMSD < 2 Å), validating design rationales [3] [10].
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.: